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demethoxygeldanamycin

Cat. No.: B10781263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tanespimycin, also known as 17-AAG (17-N-allylamino-17-demethoxygeldanamycin), is a

semi-synthetic derivative of the benzoquinone ansamycin antibiotic geldanamycin.[1] As a

potent and selective inhibitor of Heat Shock Protein 90 (HSP90), Tanespimycin has been the

subject of extensive research and clinical investigation as an antineoplastic agent.[2][3] HSP90

is a critical molecular chaperone responsible for the conformational maturation and stability of a

wide range of "client" proteins, many of which are integral to oncogenic signaling pathways.[4]

By inhibiting the intrinsic ATPase activity of HSP90, Tanespimycin triggers the ubiquitin-

proteasome-mediated degradation of these client proteins, leading to cell cycle arrest,

apoptosis, and the disruption of tumor growth.[1] This technical guide provides an in-depth

overview of the chemical structure, physicochemical properties, mechanism of action, and key

experimental protocols related to Tanespimycin.

Chemical Structure and Identification
Tanespimycin is a 19-membered macrocycle derived from geldanamycin, where the methoxy

group at the 17-position is replaced by an allylamino group.[5] This modification reduces the

hepatotoxicity observed with the parent compound, geldanamycin, while retaining potent

HSP90 inhibitory activity.[3]
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Identifier Value

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-

hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-

3,20,22-trioxo-19-(prop-2-enylamino)-2-

azabicyclo[16.3.1]docosa-1(21),4,6,10,18-

pentaen-9-yl] carbamate[5]

Synonyms

17-AAG, 17-N-Allylamino-17-

demethoxygeldanamycin, KOS-953, NSC

330507[5][6]

CAS Number 75747-14-7[5][6]

Chemical Formula C₃₁H₄₃N₃O₈[5][7]

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=C

C(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)

C)C)O)OC[8]

InChI Key AYUNIORJHRXIBJ-TXHRRWQRSA-N[7]

Physicochemical Properties
The physicochemical properties of Tanespimycin are crucial for its formulation, delivery, and

biological activity. A significant challenge in its clinical development has been its poor aqueous

solubility.
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Property Value Source

Molecular Weight 585.69 g/mol [5][6][9]

Appearance Purple to purplish-red solid [6]

Melting Point Not specified

Solubility
DMSO: ≥ 100 mg/mL (170.73

mM)
[10]

Ethanol: Soluble to 10 mM [8]

Water: ~0.01 mg/mL

Storage

Store at 4°C, protected from

light. In solvent, store at -20°C

for up to 1 month or -80°C for

up to 6 months.

[6][11]

Purity >98% (Commercially available) [8]

Mechanism of Action
Tanespimycin exerts its anticancer effects by inhibiting the molecular chaperone HSP90. The

HSP90 chaperone cycle is an ATP-dependent process essential for the proper folding and

function of numerous client proteins involved in signal transduction, cell cycle regulation, and

apoptosis.

Mechanism Steps:

Binding: Tanespimycin competitively binds to the N-terminal ATP-binding pocket of HSP90.

[4] It has a high affinity, with a reported IC₅₀ of 5 nM in cell-free assays, and exhibits a 100-

fold higher binding affinity for HSP90 from tumor cells compared to normal cells.[6][10]

Inhibition of ATPase Activity: This binding event inhibits the intrinsic ATPase activity of

HSP90, which is critical for the conformational changes required to process client proteins.[1]

[12]
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Client Protein Destabilization: The stalled chaperone cycle leads to the misfolding and

destabilization of HSP90 client proteins.

Proteasomal Degradation: The misfolded client proteins are recognized by the cellular

machinery and targeted for degradation via the ubiquitin-proteasome pathway.[1]

Downstream Effects: The degradation of key oncoproteins (e.g., HER2, AKT, RAF-1, CDK4,

mutant p53) disrupts multiple signaling pathways, resulting in cell cycle arrest, induction of

apoptosis, and inhibition of angiogenesis.[4][10]
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Caption: Tanespimycin inhibits the HSP90 chaperone cycle, leading to client protein
degradation.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of Tanespimycin.

Synthesis of Tanespimycin from Geldanamycin
This protocol describes a common laboratory-scale synthesis.[5]

Materials:

Geldanamycin (GA)

Dry Dichloromethane (CH₂Cl₂)

Allylamine

Hexane

Thin Layer Chromatography (TLC) supplies (e.g., 95:5 CHCl₃:MeOH mobile phase)

Procedure:

Dissolve Geldanamycin (e.g., 100 mg, 0.2 mmol) in dry CH₂Cl₂ (e.g., 2 mL) in a flask.

Add 5 equivalents of allylamine dropwise to the flask.

Stir the reaction at room temperature under low light conditions.

Monitor the reaction progress by TLC until completion (approximately 2 days). The product

(Tanespimycin) should have an Rf of approximately 0.21 in a 95:5 CHCl₃:MeOH system.

Once complete, precipitate the product by adding hexane. Repeat the precipitation three

times.

Centrifuge the mixture (e.g., at 2000 x g for 15 minutes) to pellet the product.

Evaporate the remaining solvent to yield the final product.
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HSP90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP

hydrolysis by HSP90, allowing for the determination of an inhibitor's IC₅₀ value.[6][7]

Materials:

Purified recombinant human HSP90α

Tanespimycin stock solution (in DMSO)

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

ATP solution (1 mM in Assay Buffer)

Malachite Green Reagent

96-well microplate

Microplate reader

Procedure:

Prepare serial dilutions of Tanespimycin in the assay buffer.

In a 96-well plate, add 10 µL of each inhibitor dilution. Include a no-inhibitor control (DMSO

vehicle) and a no-enzyme control.

Add 20 µL of HSP90 solution (to a final concentration of ~0.5 µ g/well ) to each well except

the no-enzyme control.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 10 µL of ATP solution (final concentration 200 µM).

Incubate the plate at 37°C for 90 minutes.

Stop the reaction by adding 150 µL of Malachite Green Reagent.
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Incubate at room temperature for 15 minutes to allow color development.

Measure the absorbance at 620 nm using a microplate reader.

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay
This assay determines the effect of Tanespimycin on cell proliferation and viability.[6]

Materials:

Cancer cell line of interest (e.g., MCF-7, PC-3)

Complete cell culture medium

Tanespimycin

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO)

96-well plates

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

attach overnight.

Treat the cells with a serial dilution of Tanespimycin for a specified time (e.g., 72 hours).

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

Carefully remove the medium.

Add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.

Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response

curve.

Western Blot Analysis of Client Protein Degradation
This method assesses the downstream effect of Tanespimycin by measuring the levels of

specific HSP90 client proteins.[6][11]
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Experimental Workflow
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Caption: Standard workflow for analyzing HSP90 client protein degradation via Western Blot.

Materials:
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Treated and untreated cell lysates

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-HER2, anti-Akt, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Lysis: Treat cells with Tanespimycin for a specified time (e.g., 24 hours). Lyse the cells

using ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer. Separate the proteins by size on an SDS-PAGE gel.

Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to

an HSP90 client protein or a loading control like β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-

conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and apply a chemiluminescent substrate. Capture

the signal using an imaging system.

Analysis: Quantify the band intensities and normalize the client protein levels to the

loading control to determine the extent of degradation.

Conclusion
Tanespimycin remains a cornerstone molecule for the study of HSP90 inhibition. Its well-

characterized structure, potent biological activity, and the extensive body of research

surrounding it provide a valuable platform for drug discovery and cancer biology research. The

protocols and data presented in this guide offer a comprehensive resource for professionals

seeking to work with and understand this important compound. While its clinical development

was halted, the insights gained from Tanespimycin continue to inform the development of next-

generation HSP90 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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